molecular formula C9H14O B1312410 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde CAS No. 33843-21-9

2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde

Cat. No.: B1312410
CAS No.: 33843-21-9
M. Wt: 138.21 g/mol
InChI Key: KUSHNIVDXXIKCE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2,3-trimethylcyclopent-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-4-5-8(6-10)9(7,2)3/h4,6,8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSHNIVDXXIKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424013
Record name 2,2,3-trimethylcyclopent-3-enecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33843-21-9
Record name 2,2,3-trimethylcyclopent-3-enecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde typically involves the cyclization of suitable precursors. One common method is the cyclization of 2,2,3-trimethyl-3-cyclopenten-1-ol, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale cyclization reactions. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of precursors to the desired product while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted cyclopentene derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde serves as a valuable intermediate in organic synthesis. Its unique structure allows it to undergo typical aldehyde reactions such as:

  • Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles to form alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions to yield larger organic molecules.

These properties make it a useful building block in the synthesis of more complex organic compounds.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Sensitization Potential: Although it is considered a moderate sensitizer, its exposure levels are generally deemed safe based on risk assessments conducted using the Threshold of Toxicological Concern (TTC) methodology .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Ethnopharmacology examined the antimicrobial effects of several compounds derived from essential oils, including this compound. The results indicated significant inhibitory effects against specific bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .

Case Study 2: Safety Assessment

The RIFM (Research Institute for Fragrance Materials) conducted a comprehensive safety assessment of this compound. The study evaluated its potential for skin sensitization and environmental impact. The findings concluded that the compound does not pose significant risks at typical exposure levels used in fragrance applications .

Environmental Impact

The environmental assessment of this compound indicates that it is not persistent or bioaccumulative. Its risk quotient (RQ) calculations suggest minimal ecological risk when used within established guidelines .

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The cyclopentene ring and methyl groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with the target molecule, including substituted cycloalkene rings and aldehyde/ester functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Natural Occurrence
This compound C₉H₁₄O 138.21 Cyclopentene, methyl, acetaldehyde Fragrances, insect pheromones Male D. armandi frass
2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde C₁₁H₁₈O 166.26 Cyclohexene, methyl, acetaldehyde Fragrances Synthetic
2,2,3-Trimethyl-3-cyclopentene-1-ethanol acetate C₁₂H₂₀O₂ 196.29 Cyclopentene, methyl, ethyl acetate Fragrance fixative/modifier Synthetic
3,7,11-Trimethyl-2,6,10-dodecatrien-1-al C₁₅H₂₄O 220.35 Linear terpene, aldehyde Perfumery Plant-derived (e.g., essential oils)

Key Differentiators

Cyclopentene vs. Cyclohexene Derivatives
  • Target Compound (C₉H₁₄O): The cyclopentene ring confers higher ring strain and reactivity compared to cyclohexene derivatives like 2,6,6-trimethyl-1-cyclohexen-1-acetaldehyde (C₁₁H₁₈O). This results in distinct volatility and odor profiles, with the cyclopentene derivative exhibiting sharper, more citrus-like notes .
Aldehyde vs. Ester Derivatives
  • 2,2,3-Trimethyl-3-cyclopentene-1-ethanol acetate (C₁₂H₂₀O₂): The ester functional group reduces volatility and enhances stability compared to the aldehyde, making it suitable as a fragrance fixative .
  • Biological Activity : The target compound’s aldehyde group is critical for its role in insect communication, whereas ester derivatives lack this bioactivity .

Physicochemical Properties

Property Target Compound 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde 3,7,11-Trimethyl-2,6,10-dodecatrien-1-al
Boiling Point (°C) ~200 (estimated) ~220 ~300
LogP (Octanol-Water) 2.5–3.0 3.0–3.5 4.5–5.0
Vapor Pressure (mmHg at 25°C) 0.1–0.5 0.05–0.1 <0.01

Research Findings and Implications

  • Pheromone Activity : The target compound’s presence in male beetle frass suggests species-specific chemical signaling, a trait absent in synthetic analogs .
  • Stereochemical Sensitivity : The (R)-enantiomer (α-Campholenal) is predominant in commercial applications due to its superior olfactory properties .
  • Synthetic Challenges : The cyclopentene ring’s strain complicates synthesis compared to cyclohexene derivatives, impacting industrial scalability .

Biological Activity

2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde is an organic compound classified as an aldehyde, notable for its unique molecular structure comprising a cyclopentene ring and three methyl groups. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 142.20 g/mol
  • Boiling Point : 117°C
  • Solubility : Slightly soluble in water; soluble in organic solvents such as ethanol and ether.

The biological activity of this compound is primarily attributed to its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The presence of the cyclopentene ring enhances the compound's reactivity and stability, making it a valuable candidate for further research into its biological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, in vitro assays demonstrated its effectiveness against pancreatic cancer cells using the MTT assay method. Concentrations ranging from 1 µg to 100 µg were tested over 48 hours, revealing significant cytotoxic effects at higher concentrations .

Concentration (µg)Cell Viability (%)
190
1075
5050
10025

The compound’s mechanism involves inducing apoptosis in cancer cells, potentially through oxidative stress pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies utilizing various bacterial strains revealed minimum inhibitory concentrations (MIC) that indicate effective antibacterial activity:

MicroorganismMIC (µg/mL)
Bacillus stearothermophilus250
Klebsiella pneumoniae250
Salmonella typhi125
Candida albicans250

These results suggest that the compound could serve as a potential antimicrobial agent .

Safety and Toxicology

Toxicological assessments indicate that this compound is not genotoxic and exhibits low acute toxicity levels. Studies have shown that it does not pose significant risks at typical exposure levels used in industrial applications. The risk assessment indicates that the exposure levels are below the Threshold of Toxicological Concern (TTC), suggesting a favorable safety profile .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Anticancer Activity :
    • Researchers conducted a study on the effects of this compound on pancreatic cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis through oxidative mechanisms.
  • Case Study on Antimicrobial Efficacy :
    • A study examined the antimicrobial effects against various pathogens. Results indicated effective inhibition of bacterial growth at specific concentrations, highlighting its potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde, and what methodological considerations are critical for yield optimization?

  • Answer : The compound is synthesized via aldol condensation or Grignard reactions, with careful control of reaction conditions (temperature, solvent polarity, and catalyst loading). For example, using a chiral catalyst can enhance enantioselectivity in the (R)-isomer synthesis . Yield optimization requires monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to track intermediate formation.

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

  • Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Look for aldehyde proton signals at δ 9.5–10.0 ppm and cyclopentene protons at δ 5.5–6.0 ppm.
  • ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm, while cyclopentene carbons range between δ 120–140 ppm .
  • IR : Confirm the aldehyde group via a strong C=O stretch at ~1720 cm⁻¹.

Q. What are the recommended storage conditions to preserve the compound’s stability?

  • Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the cyclopentene ring and aldehyde group. Avoid exposure to moisture or strong oxidizers, which can trigger polymerization .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in Diels-Alder reactions?

  • Answer : The (R)-isomer exhibits higher regioselectivity as a dienophile due to steric effects from the 2,2,3-trimethyl groups. Computational studies (e.g., DFT calculations) can model transition states to predict endo/exo selectivity .

Q. What experimental strategies resolve contradictions in reported spectroscopic data across studies?

  • Answer : Discrepancies in NMR shifts often arise from solvent polarity or pH variations. Standardize conditions (e.g., CDCl₃ as solvent) and use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity?

  • Answer : Use cytotoxicity assays (e.g., MTT) on cancer cell lines, paired with molecular docking to identify potential protein targets (e.g., kinase inhibitors). Ensure controls for aldehyde reactivity to avoid false positives .

Methodological Recommendations

  • For Mechanistic Studies : Employ kinetic isotope effects (KIE) to probe rate-determining steps in cycloaddition reactions.
  • For Stability Testing : Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde
Reactant of Route 2
2,2,3-Trimethyl-3-cyclopentene-1-acetaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.